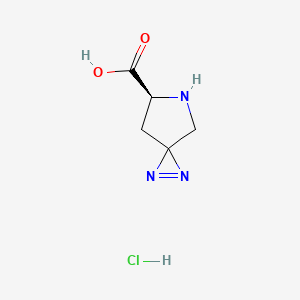
H-L-Photo-Proline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
准备方法
Synthetic Routes and Reaction Conditions
H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
化学反应分析
Types of Reactions
H-L-Photo-Proline hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions
Substitution Reactions: The compound can participate in substitution reactions where the diazirine group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include UV light sources for photoaffinity labeling and various solvents for peptide synthesis. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include covalently bonded complexes with target proteins and modified peptides with substituted functional groups .
科学研究应用
H-L-Photo-Proline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex peptides and small-molecule probes
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular mechanisms
Medicine: Utilized in drug discovery research to identify and validate molecular targets
Industry: Applied in the development of new materials and biochemical tools for various industrial processes
作用机制
The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .
相似化合物的比较
Similar Compounds
Similar compounds to H-L-Photo-Proline hydrochloride include:
- H-L-Photo-lysine hydrochloride
- H-L-Photo-phenylalanine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-phenylalanine
- Fmoc-L-photo-leucine
Uniqueness
This compound is unique due to its diazirine-containing proline structure, which allows for efficient photoaffinity labeling. This compound’s ability to form covalent bonds upon UV light irradiation makes it a valuable tool for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
属性
CAS 编号 |
2421187-90-6 |
|---|---|
分子式 |
C5H8ClN3O2 |
分子量 |
177.59 g/mol |
IUPAC 名称 |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |
InChI 键 |
SNHBXFQBFAEQKI-DFWYDOINSA-N |
手性 SMILES |
C1[C@H](NCC12N=N2)C(=O)O.Cl |
规范 SMILES |
C1C(NCC12N=N2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)

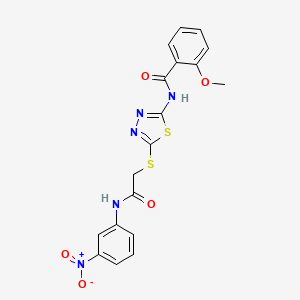
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
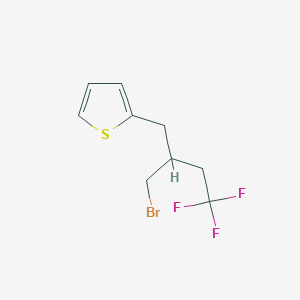
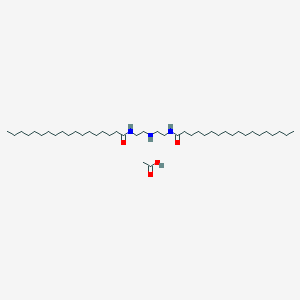
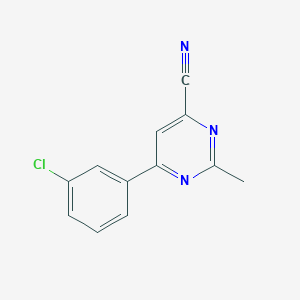
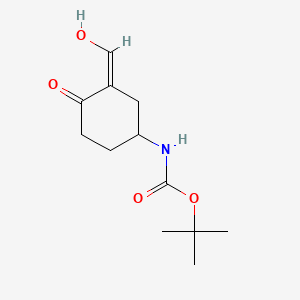
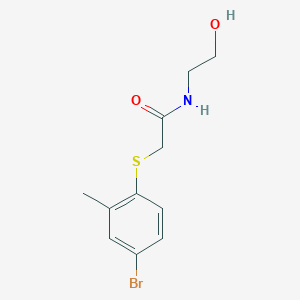
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
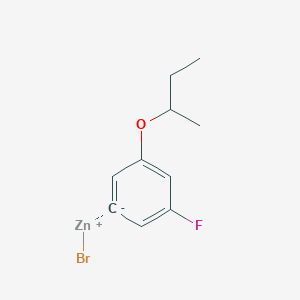
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
